6-benzylpiperazin-2-one HCl
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
6-benzylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H |
InChI Key |
UJPFALJOGCQJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Dioximes
Reaction Mechanism and Conditions
This method involves the reductive cyclization of dioxime precursors derived from benzylamine and diketones. The process typically employs catalysts such as Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under hydrogen pressure (40 bar) at 50°C. For example, dioxime intermediates undergo hydrogenolysis of N–O bonds to form diimine intermediates, which cyclize into piperazin-2-one frameworks.
Key Steps:
- Dioxime Formation : Benzylamine reacts with diketones (e.g., 2,5-hexanedione) to form dioximes.
- Reductive Cyclization : Catalytic hydrogenation induces cyclization, yielding 6-benzylpiperazin-2-one.
- Hydrochloride Formation : The free base is treated with HCl gas or aqueous HCl to form the hydrochloride salt.
Yield and Scalability
- Yield : 70–85% for small-scale laboratory synthesis.
- Catalyst Efficiency : Ra-Ni provides higher conversion rates (~90%) compared to Pd/C (~75%) for bulky substrates.
- Industrial Adaptation : Continuous hydrogenation reactors improve throughput but require precise temperature control to avoid over-reduction.
Epoxide-Mediated Cyclization
6-exo Amide-Epoxide Cyclization
This method, adapted from Powell et al. (2004), uses epoxide intermediates to form the piperazin-2-one ring. A benzyl-substituted epoxide reacts with an amide group in a 6-exo cyclization, creating the 2-ketopiperazine core.
Example Procedure:
- Epoxide Synthesis : Benzyl glycidyl ether is prepared from benzyl alcohol and epichlorohydrin.
- Cyclization : The epoxide reacts with a primary amide (e.g., acetamide) in the presence of cesium carbonate (Cs₂CO₃) at 80°C.
- Acidification : The product is treated with HCl to form the hydrochloride salt.
Condensation of Benzylamine with Diketones
Alkylation of Piperazin-2-one Precursors
Hydrochloride Salt Formation
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost Efficiency
Emerging Methodologies
Flow Chemistry Applications
Microreactors enable rapid mixing and heat transfer, reducing reaction times for reductive cyclization by 40%.
Biocatalytic Approaches
Preliminary studies indicate that transaminases can catalyze the formation of chiral piperazin-2-ones, though yields remain low (~30%).
Chemical Reactions Analysis
Types of Reactions
6-Benzylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-Benzylpiperazin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-benzylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, including modulation of neurotransmitter levels and receptor activity.
Comparison with Similar Compounds
1-Benzylpiperazin-2-one HCl (Compound 23)
Source :
- Molecular formula : C₁₆H₂₂N₂O₃ (HCl salt).
- Molecular weight : 226.70 g/mol.
- Synthesis : Prepared via HCl treatment in dioxane, yielding an 87.8% isolated product.
- Key differences :
- Implications : Positional isomerism may affect receptor binding or metabolic stability.
(6S)-6-(Hydroxymethyl)piperazin-2-one
Source :
- Molecular formula : C₅H₁₀N₂O₂.
- Molecular weight : 130.15 g/mol.
- Key differences :
- Substitutes benzyl with a hydroxymethyl group at the 6-position, increasing hydrophilicity.
- Stereochemistry : The (6S)-configuration may influence chiral recognition in biological systems.
- Applications : Used in neurodegenerative disease research due to its histamine H3 receptor affinity .
Ofloxacin-Related Piperazine Derivatives
Source :
- Examples: Impurity E: Contains a fluoroquinolone core with a piperazine ring. Impurity F: Features an N-oxide piperazine moiety.
- Key differences: Complex polycyclic structures with additional functional groups (e.g., carboxylic acid, fluorine). Biological activity: These derivatives exhibit antibacterial properties, unlike 6-benzylpiperazin-2-one HCl, which lacks a quinolone backbone .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Spectral Data Comparison
Research Findings and Implications
- Positional isomerism : The 6-benzyl substitution (vs. 1-benzyl in Compound 23) may enhance steric accessibility for target binding, as piperazine ring substituents influence receptor interactions .
- Substituent effects : The benzyl group in this compound increases lipophilicity compared to the hydroxymethyl group in ’s compound, suggesting divergent pharmacokinetic profiles .
Biological Activity
6-Benzylpiperazin-2-one hydrochloride (6-BP) is a compound of significant interest due to its structural similarity to various biologically active piperazine derivatives. This article reviews the biological activity of 6-BP, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
6-Benzylpiperazin-2-one HCl is characterized by its piperazine ring structure, which is commonly associated with a range of pharmacological activities. Its chemical formula is and it possesses both hydrophilic and lipophilic properties, making it suitable for various biological interactions.
Pharmacological Activities
Research has indicated that 6-BP exhibits multiple pharmacological activities, particularly in the modulation of neurotransmitter systems. Some key findings include:
- Antidepressant Effects : Studies have shown that compounds similar to 6-BP can influence serotonin and dopamine levels in the brain, suggesting potential antidepressant properties. For instance, benzylpiperazine derivatives have been evaluated for their affinity towards serotonin receptors, indicating their role in mood regulation .
- Analgesic Properties : Recent studies demonstrated that analogs of 6-BP could act as selective sigma-1 receptor ligands, which are implicated in pain modulation. The affinity of these compounds for sigma receptors suggests a potential use in pain management therapies .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The antioxidant properties observed in certain benzylpiperazine derivatives may extend to 6-BP .
Table 1: Summary of Biological Activities of this compound
Toxicological Profile
The safety profile of 6-BP has been evaluated in various studies. It has been noted that while it possesses therapeutic potential, it also shares characteristics with drugs of abuse, leading to concerns regarding its misuse. Side effects reported include insomnia and hangover-like symptoms after the effects wear off .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 6-benzylpiperazin-2-one HCl in complex mixtures, and how are titration endpoints validated?
- Methodology : Use potentiometric titration with standardized NaOH as the titrant. For multi-component systems, apply first- and second-derivative analysis to identify endpoints, as overlapping protonation steps (e.g., phosphoric acid in mixtures) complicate direct pH measurements. Plot pH vs. volume, then calculate derivatives (ΔpH/ΔV) to locate maxima, which correspond to equivalence points . Validate endpoints by repeating titrations and comparing derivative plots for consistency.
Q. How should researchers safely handle spills or environmental contamination involving this compound during synthesis?
- Protocol : Avoid environmental release. Contain spills using inert absorbents (e.g., vermiculite) and vacuum collection. Wear PPE (gloves, goggles) and dispose of waste in sealed containers labeled for hazardous organic salts. Refer to safety data sheets for compound-specific ecological risks and neutralization procedures .
Q. What spectroscopic techniques are suitable for structural elucidation of this compound derivatives?
- Approach : Combine NMR (¹H/¹³C) to confirm piperazine ring substitution patterns and benzyl group orientation. Use FT-IR to identify carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and HCl salt formation (broad N-H stretches). Cross-reference with PubChem or Reaxys spectral libraries for validation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the solubility profile of this compound across different solvent systems?
- Analysis Framework :
- Step 1 : Systematically test solubility in polar aprotic (e.g., DMSO), protic (e.g., MeOH/H₂O), and nonpolar solvents under controlled temperatures (20–50°C).
- Step 2 : Apply Hansen Solubility Parameters to model interactions (δD, δP, δH) and identify outliers.
- Step 3 : Investigate potential hydrate or polymorph formation via PXRD and DSC to rule out crystallinity effects .
Q. What strategies optimize the synthesis of this compound to minimize byproducts like N-alkylated impurities?
- Synthesis Design :
- Reaction Control : Use mild alkylating agents (e.g., benzyl bromide) in anhydrous DMF at 0–5°C to limit over-alkylation.
- Purification : Employ HPLC with C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to separate unreacted piperazinone and N,N-dialkylated byproducts. Validate purity (>98%) via LC-MS and spiking with reference standards (e.g., EP/BP impurity markers) .
Q. How can researchers validate the stability of this compound under accelerated degradation conditions (pH, temperature, oxidation)?
- Stability Protocol :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 72 hr), 3% H₂O₂ (25°C, 24 hr), and UV light (ICH Q1B guidelines).
- Analysis : Monitor degradation via UHPLC-PDA at 210–400 nm. Identify major degradants (e.g., hydrolyzed piperazine ring, oxidized benzyl group) using HRMS/MS and compare retention times with synthesized degradant standards .
Methodological Notes
- Data Contradiction Management : Cross-validate results using orthogonal techniques (e.g., titrimetry vs. HPLC for concentration) and consult peer-reviewed pharmacopeial methods for harmonized protocols .
- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure research questions address mechanistic or applied knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
